molecular formula C8H3Cl5 B13787381 1,2,3,4,5-Pentachloro-6-ethenylbenzene CAS No. 83484-75-7

1,2,3,4,5-Pentachloro-6-ethenylbenzene

Cat. No.: B13787381
CAS No.: 83484-75-7
M. Wt: 276.4 g/mol
InChI Key: AGOFZVAQMFVJEQ-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-ethenylbenzene, also known as pentachlorostyrene, is a chlorinated aromatic compound with the molecular formula C8H3Cl5. This compound is characterized by the presence of five chlorine atoms and one ethenyl group attached to a benzene ring. It is a derivative of benzene and is known for its stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Pentachloro-6-ethenylbenzene can be synthesized through various methods, including:

    Chlorination of Styrene: This method involves the chlorination of styrene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

    Chlorination of Benzene Derivatives:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes using chlorine gas and suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-6-ethenylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Nucleophiles: Sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: Formation of pentachlorobenzaldehyde or pentachlorobenzoic acid.

    Reduction: Formation of less chlorinated benzene derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3,4,5-Pentachloro-6-ethenylbenzene has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.

    Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated aromatics on human health.

    Industry: Used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-pentachloro-6-ethenylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

1,2,3,4,5-Pentachloro-6-ethenylbenzene can be compared with other similar compounds such as:

    1,2,3,4,5-Pentachlorobenzene: Similar in structure but lacks the ethenyl group.

    Hexachlorobenzene: Contains six chlorine atoms but no ethenyl group.

    Pentachlorophenol: Contains five chlorine atoms and a hydroxyl group instead of an ethenyl group.

The uniqueness of this compound lies in its combination of chlorine atoms and the ethenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

83484-75-7

Molecular Formula

C8H3Cl5

Molecular Weight

276.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-ethenylbenzene

InChI

InChI=1S/C8H3Cl5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2

InChI Key

AGOFZVAQMFVJEQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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